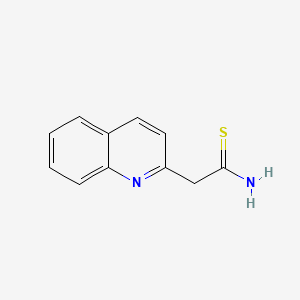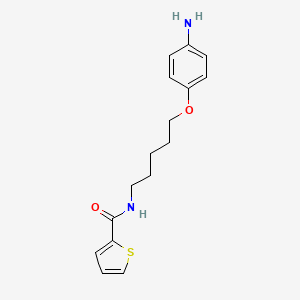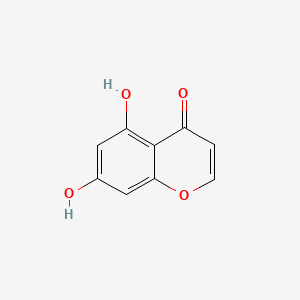
5,7-ジヒドロキシクロモン
概要
説明
5,7-Dihydroxychromone: is a naturally occurring flavonoid found in various plants, including peanut shells and the fruit of Daphniphyllum macropodum. This compound is known for its antioxidant properties and has been studied for its potential neuroprotective, anti-diabetic, and anti-HIV activities .
科学的研究の応用
5,7-Dihydroxychromone has a wide range of scientific research applications:
作用機序
Target of Action
5,7-Dihydroxychromone, a natural antioxidant extracted from plants like Cudrania tricuspidata , primarily targets Nrf2 (Nuclear factor erythroid 2-related factor 2) , HO-1 (Heme oxygenase 1) , PPAR (Peroxisome proliferator-activated receptors) , Caspase , ROS (Reactive Oxygen Species) , and NQO1 (NAD(P)H quinone dehydrogenase 1) . These targets play crucial roles in various biological activities, including anti-obesity, anti-diabetes, anti-cancer, anti-oxidation, and anti-inflammation .
Mode of Action
5,7-Dihydroxychromone activates the Nrf2/ARE signal, which has a significant effect on the induction of antioxidant gene expression . It also acts as a PPARγ agonist . The activation of Nrf2 can neutralize oxidative stress . Under normal conditions, Nrf2 is localized in the cytoplasm, but antioxidant agents induce nuclear translocation of Nrf2, which subsequently mediates the induction of antioxidant enzyme genes .
Biochemical Pathways
5,7-Dihydroxychromone affects the biochemical pathways related to oxidative stress and apoptosis. It increases the induction of nuclear Nrf2, which has a binding affinity to ARE and activates ARE-driven phase II antioxidant enzymes; NQO1, HO-1, and GCLc . It also inhibits the expression of activated caspase-3 and caspase-9 and cleaved PARP in 6-OHDA-induced SH-SY5Y cells .
Result of Action
5,7-Dihydroxychromone exerts neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced oxidative stress and apoptosis . It protects against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .
生化学分析
Biochemical Properties
5,7-Dihydroxychromone has been shown to interact with various biomolecules. It acts as an Nrf2/ARE signal activator , which plays a crucial role in the induction of antioxidant gene expression. It also functions as a PPARγ agonist , a key regulator of glucose absorption, lipid metabolism, proliferation, and cellular differentiation.
Cellular Effects
5,7-Dihydroxychromone has demonstrated significant effects on various types of cells. For instance, it has been found to protect against neuronal cell death and the generation of reactive oxygen species (ROS) in a dose-dependent manner in 6-OHDA-induced SH-SY5Y neuroblastoma cells . It also increases the levels of HO-1, NQO1, and GCLc in SH-SY5Y cells .
Molecular Mechanism
At the molecular level, 5,7-Dihydroxychromone exerts its effects through various mechanisms. It inhibits increases in apoptosis and ROS induced by 6-OHDA in SH-SY5Y neuroblastoma cells . It also increases the levels of HO-1, NQO1, and GCLc in these cells .
Temporal Effects in Laboratory Settings
It has been isolated from peanut hulls using high-performance countercurrent chromatography (HPCCC) and fast-centrifugal partition chromatography (FCPC) .
Metabolic Pathways
5,7-Dihydroxychromone is involved in various metabolic pathways. It acts as an Nrf2/ARE signal activator , playing a crucial role in the induction of antioxidant gene expression. It also functions as a PPARγ agonist , a key regulator of glucose absorption, lipid metabolism, proliferation, and cellular differentiation.
準備方法
Synthetic Routes and Reaction Conditions: 5,7-Dihydroxychromone can be synthesized through various methods. One common approach involves the isolation of the compound from natural sources such as peanut hulls using high-performance countercurrent chromatography (HPCCC) and fast-centrifugal partition chromatography (FCPC). The biphasic solvent system composed of n-hexane/ethyl acetate/methanol/water (1.0/1.0/1.0/1.5; v/v/v/v) is used for this purpose .
Industrial Production Methods: Industrial production of 5,7-Dihydroxychromone typically involves the extraction of the compound from plant materials. The process includes the use of solvents such as ethanol for extraction, followed by purification using techniques like semi-preparative high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反応の分析
Types of Reactions: 5,7-Dihydroxychromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
類似化合物との比較
Uniqueness: 5,7-Dihydroxychromone is unique due to its specific hydroxylation pattern at the 5 and 7 positions, which contributes to its distinct antioxidant and neuroprotective properties. Its ability to activate the Nrf2/ARE pathway and function as a PPARγ agonist sets it apart from other flavonoids .
特性
IUPAC Name |
5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXYKOXLNBYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185617 | |
| Record name | 5,7-Dihydroxychromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31721-94-5 | |
| Record name | 5,7-Dihydroxychromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxychromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxychromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 273 °C | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


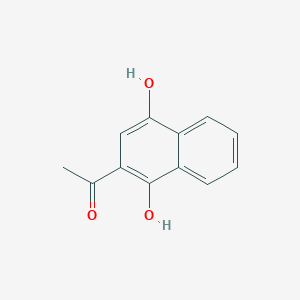
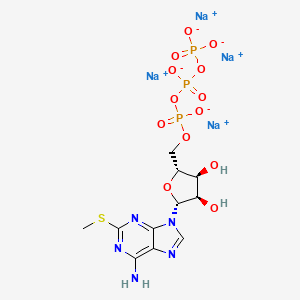


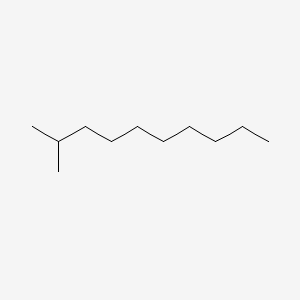
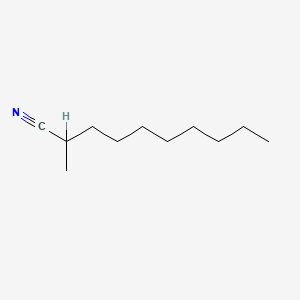
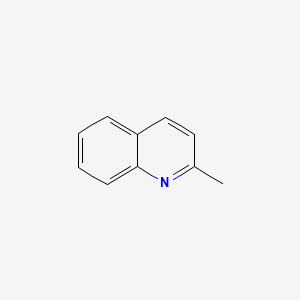
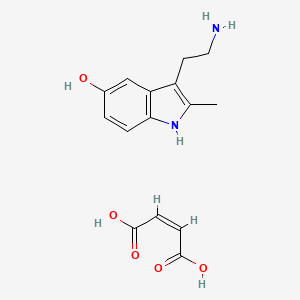
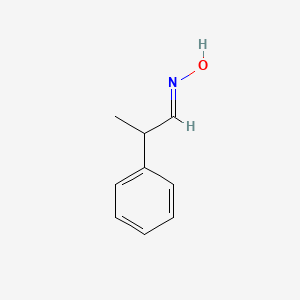
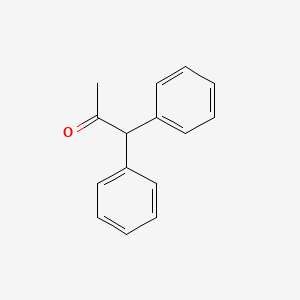
![[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1664573.png)
